molecular formula C30H30Cl2N4O4 B1677040 Nutlin-3 CAS No. 548472-68-0

Nutlin-3

Numéro de catalogue B1677040
Numéro CAS: 548472-68-0
Poids moléculaire: 581.5 g/mol
Clé InChI: BDUHCSBCVGXTJM-WUFINQPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nutlin-3 is a small molecule inhibitor of the MDM2/p53 interaction, which leads to the non-genotoxic p53 stabilization, activation of cell cycle arrest, and apoptosis pathways . It is a cis-imidazoline analog that inhibits the interaction between mdm2 and tumor suppressor p53 . Nutlin-3 is the compound most commonly used in anti-cancer studies .


Molecular Structure Analysis

Nutlin-3 is characterized by the presence of two 4-chlorophenyl moieties that perfectly fill the Leu26 and Trp23 pockets, and one isopropoxy substituent which is deeply buried in the Phe19 pocket .


Chemical Reactions Analysis

Nutlin-3 does not induce apoptosis by itself, but it preferentially enhances D269H/E195R-induced apoptosis over rhTRAIL . The combination treatment potentiated the cleavage of caspases 8, 9, 3, and PARP .


Physical And Chemical Properties Analysis

Nutlin-3 has a molecular weight of 581.5 g/mol and a molecular formula of C30H30Cl2N4O4 . It appears as a solid form .

Applications De Recherche Scientifique

1. Enhancing Natural Killer Cell–Mediated Killing of Neuroblastoma

  • Summary of Application: Nutlin-3a, a nontoxic small-molecule compound, has been found to restore ligands for natural killer (NK) cell–activating receptors on neuroblastoma cells, enhancing the NK cell–mediated killing .
  • Methods of Application: Neuroblastoma cell lines were treated with Nutlin-3a, and the expression of ligands for NKG2D and DNAM-1 NK-ARs and the neuroblastoma susceptibility to NK cells were evaluated .
  • Results: The Nutlin-3a–dependent rescue of p53 function in neuroblastoma cells resulted in increased surface expression of ligands for NK-ARs, rendering neuroblastoma cell lines significantly more susceptible to NK cell–mediated killing .

2. Radiosensitising Laryngeal Carcinoma Cells

  • Summary of Application: Nutlin-3, a small-molecule inhibitor of MDM2, has been found to promote senescence and radiosensitise laryngeal squamous cell carcinoma (LSCC) cells that retain wild-type p53 .
  • Methods of Application: Clonogenic assays were performed to measure radiosensitivity in a panel of LSCC cell lines in the presence and absence of Nutlin-3 .
  • Results: LSCC cells harbouring wild-type p53 were significantly radiosensitised by Nutlin-3 .

3. Alternative to Current Cytotoxic Chemotherapy

  • Summary of Application: Nutlin-3 might represent an alternative to the current cytotoxic chemotherapy, particularly for pediatric tumors and hematological malignancies, which retain a high percentage of p53wild-type status at diagnosis .

4. Protecting Skin Against UV Damage

  • Summary of Application: Nutlin-3, a potent drug with antiproliferative activity in keratinocytes, can block UV-induced apoptosis by activation of p53 .
  • Methods of Application: Ethosomes and transethosomes were designed as delivery systems for nutlin-3 .

5. Radiosensitising Squamous Cell Carcinoma of the Head and Neck

  • Summary of Application: Nutlin-3, a small-molecule inhibitor of MDM2, has been found to promote senescence and radiosensitise squamous cell carcinoma of the head and neck (SCCHN) cells that retain wild-type p53 .
  • Methods of Application: Clonogenic assays were performed to measure radiosensitivity in a panel of SCCHN cell lines (for which p53 mutational status was determined) in the presence and absence of Nutlin-3 .
  • Results: SCCHN cells harbouring wild-type p53 were significantly radiosensitised by Nutlin-3 . This is the first study showing Nutlin-3 as an effective radiosensitiser in SCCHN cells that retain wild-type p53 .

6. Inducing KRAS Mutant/p53 Wild Type Lung Cancer Specific

  • Summary of Application: Nutlin-3a has been found to induce specific lung cancer in KRAS mutant/p53 wild type cells .

7. Promoting Senescence in Laryngeal Carcinoma Cells

  • Summary of Application: Nutlin-3, a small-molecule inhibitor of MDM2, has been found to promote senescence and radiosensitise laryngeal carcinoma cells harbouring wild-type p53 .
  • Methods of Application: Clonogenic assays were performed to measure radiosensitivity in a panel of laryngeal squamous cell carcinoma (LSCC) cell lines in the presence and absence of Nutlin-3 .
  • Results: LSCC cells harbouring wild-type p53 were significantly radiosensitised by Nutlin-3 . This is the first study showing Nutlin-3 as an effective radiosensitiser in LSCC cells that retain wild-type p53 .

8. Restoring p53-Dependent Expression of Ligands for NKG2D and DNAM-1 Receptors

  • Summary of Application: Nutlin-3a, a well-known, nontoxic small-molecule compound antagonizing the inhibitory interaction of MDM2 with the tumor suppressor p53, may restore ligands for natural killer (NK) cell–activating receptors (NK-AR) on neuroblastoma cells to enhance the NK cell–mediated killing .
  • Methods of Application: Neuroblastoma cell lines were treated with Nutlin-3a, and the expression of ligands for NKG2D and DNAM-1 NK-ARs and the neuroblastoma susceptibility to NK cells were evaluated .
  • Results: The Nutlin-3a–dependent rescue of p53 function in neuroblastoma cells resulted in increased surface expression of ligands for NK-ARs, thus rendering neuroblastoma cell lines significantly more susceptible to NK cell–mediated killing .

Safety And Hazards

Nutlin-3 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Nutlin-3 is a potent enhancer of D269H/E195R-induced apoptosis in wild-type p53-expressing cancer cells . The clinical application of Nutlin-3 might improve local recurrence rates or allow treatment de-escalation in these patients . It is also seen as a potential therapeutic opportunity for nasopharyngeal carcinoma treatment .

Propriétés

IUPAC Name

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHCSBCVGXTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nutlin-3

CAS RN

548472-68-0
Record name Nutlin-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=732664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (�±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nutlin-3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nutlin-3
Reactant of Route 3
Reactant of Route 3
Nutlin-3
Reactant of Route 4
Reactant of Route 4
Nutlin-3
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nutlin-3
Reactant of Route 6
Reactant of Route 6
Nutlin-3

Citations

For This Compound
8,990
Citations
P Secchiero, R Bosco, C Celeghini… - Current pharmaceutical …, 2011 - ingentaconnect.com
… , it will be unlikely that Nutlin-3 will be used as a monotherapy. In this respect, Nutlin-3 shows a … Although Nutlin-3 is currently in phase I clinical trial for the treatment of retinoblastoma, its …
Number of citations: 180 www.ingentaconnect.com
P Secchiero, F Corallini, A Gonelli, R Dell'Eva… - Circulation …, 2007 - Am Heart Assoc
… effect of nutlin-3 on angiogenesis. For this purpose, we studied the ability of nutlin-3 to modulate … of nutlin-3 on survival, proliferation, and migration of cultured vascular endothelial cells. …
Number of citations: 153 www.ahajournals.org
JT Patton, LD Mayo, AD Singhi, AV Gudkov, GR Stark… - Cancer research, 2006 - AACR
… completely reversed the resistance to Nutlin-3, probably reflecting the … of Nutlin-3 for Hdm2 influence the sensitivity of cells to p53-dependent apoptosis or arrest in response to Nutlin-3. …
Number of citations: 234 aacrjournals.org
LMS Lau, JK Nugent, X Zhao, MS Irwin - Oncogene, 2008 - nature.com
… whether p73 could mediate Nutlin-3-induced apoptosis. We demonstrate that Nutlin-3 inhibits … p73 knockdown by siRNA results in rescue of Nutlin-3-treated cells, indicating that Nutlin-3-…
Number of citations: 208 www.nature.com
R Verma, MJ Rigatti, GS Belinsky, CA Godman… - Biochemical …, 2010 - Elsevier
… We observed that Nutlin-3 … Nutlin-3 enantiomer, and it was also activated by another pharmacological Mdm2 inhibitor (Caylin-1). Quantification of γH2AX-positive cells following Nutlin-3 …
Number of citations: 78 www.sciencedirect.com
JS Shin, JH Ha, F He, Y Muto, KS Ryu, HS Yoon… - Biochemical and …, 2012 - Elsevier
… inhibitor Nutlin-3 with anti-… Nutlin-3 with diverse anti-apoptotic Bcl-2 family proteins. Taken together with the binding data for Nutlin-3 analogs, the structural model of the Bcl-X L /Nutlin-3 …
Number of citations: 36 www.sciencedirect.com
A Künkele, K De Preter, L Heukamp, T Thor… - Neuro …, 2012 - academic.oup.com
… nutlin-3 treatment of mice with established medulloblastoma xenografts inhibited tumor growth and significantly increased survival. Thus, nutlin-3 … MDM2-p53 interaction with nutlin-3 is a …
Number of citations: 73 academic.oup.com
V Yee-Lin, W Pooi-Fong… - Mini Reviews in …, 2018 - ingentaconnect.com
… This review discusses the potential use of Nutlin-3 as a p53-activating drug and the future … Nutlin3 did not result in the emergence of p53 mutation, albeit reduced sensitivity to Nutlin-3 …
Number of citations: 43 www.ingentaconnect.com
S Supiot, RP Hill, RG Bristow - Molecular cancer therapeutics, 2008 - AACR
… Nutlin-3 can act as a radiosensitizer via p53-independent mechanisms under low O 2 levels. Nutlin-3 … Herein, we show novel data indicating that Nutlin-3 radiosensitizes prostate cancer …
Number of citations: 84 aacrjournals.org
M Miyachi, N Kakazu, S Yagyu, Y Katsumi… - Clinical Cancer …, 2009 - AACR
… Nutlin-3 induces p53 protein and restores the p53 pathway in RMS cell lines with wild-type p53. We next asked if treatment with nutlin-3 would increase p53 protein and induce …
Number of citations: 119 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.